6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide 6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034485-52-2
VCID: VC4188346
InChI: InChI=1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25)
SMILES: CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Molecular Formula: C19H15BrN4OS
Molecular Weight: 427.32

6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide

CAS No.: 2034485-52-2

Cat. No.: VC4188346

Molecular Formula: C19H15BrN4OS

Molecular Weight: 427.32

* For research use only. Not for human or veterinary use.

6-bromo-2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-indazole-3-carboxamide - 2034485-52-2

Specification

CAS No. 2034485-52-2
Molecular Formula C19H15BrN4OS
Molecular Weight 427.32
IUPAC Name 6-bromo-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]indazole-3-carboxamide
Standard InChI InChI=1S/C19H15BrN4OS/c1-24-18(15-5-4-14(20)8-16(15)23-24)19(25)22-10-12-7-13(11-21-9-12)17-3-2-6-26-17/h2-9,11H,10H2,1H3,(H,22,25)
Standard InChI Key NDZWSRRPIHZANH-UHFFFAOYSA-N
SMILES CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4

Introduction

Synthesis Pathways

The synthesis of such compounds typically involves multi-step reactions, including:

  • Formation of the Indazole Core:

    • Starting with substituted hydrazines and cyclizing with appropriate carbonyl precursors.

    • Bromination at position 6 can be achieved using brominating agents like NBS (N-bromosuccinimide).

  • Functionalization at Position 3:

    • Carboxamide formation involves coupling with carboxylic acid derivatives or through amide bond-forming reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Attachment of Pyridinyl-Thiophene Moiety:

    • The thiophen-pyridine unit can be introduced via alkylation or reductive amination using pyridine derivatives and thiophene precursors.

Spectroscopic Characterization

Characterization of this compound would involve:

  • NMR Spectroscopy:

    • Proton (1H^1H) and carbon (13C^{13}C) NMR to confirm the chemical environment of hydrogens and carbons.

    • Signals corresponding to aromatic protons in the indazole, pyridine, and thiophene rings.

  • Mass Spectrometry (MS):

    • To confirm molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Peaks for functional groups such as amides (~1650 cm1^{-1}) and aromatic C-H stretches (~3100 cm1^{-1}).

Pharmacological Applications

  • Anti-inflammatory Activity:

    • Compounds with indazole cores are known to inhibit cyclooxygenases (COX) or lipoxygenases (LOX), enzymes involved in inflammation pathways.

  • Anticancer Properties:

    • The pyridinyl-thiophene fragment may enhance binding affinity to kinases or DNA-interacting proteins, making it a potential candidate for cancer research.

Molecular Docking Studies

Preliminary docking studies against targets like COX or LOX could reveal binding affinities. Similar compounds have shown promising results as inhibitors in molecular docking simulations .

Comparative Data Table

PropertyValue/Details
Molecular FormulaC17H13BrN4OS
Molecular Weight~401.28 g/mol
Key Functional GroupsBromine, methyl, carboxamide
Spectral Peaks (IR)Amide (~1650 cm1^{-1}), Aromatic (~3100 cm1^{-1})
Pharmacological PotentialAnti-inflammatory, anticancer
Synthetic ChallengesMulti-step reactions involving heterocyclic chemistry

Research Implications

This compound represents a promising scaffold for drug discovery due to its structural complexity and functional diversity. Future studies could focus on:

  • Optimizing synthesis for yield and scalability.

  • Conducting in vitro and in vivo biological assays.

  • Exploring derivatives by modifying substituents on the indazole or pyridine-thiophene units.

By leveraging computational tools like molecular docking and ADMET predictions, researchers can further evaluate its therapeutic potential.

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